molecular formula C20H20N4O5S3 B6577897 ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477580-24-8

ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B6577897
CAS No.: 477580-24-8
M. Wt: 492.6 g/mol
InChI Key: XMGMEQBWLJVZDO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N4O5S3 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.05958327 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex compound that incorporates several pharmacologically active moieties. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties.

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have garnered significant attention due to their diverse biological activities. These compounds are known to exhibit antimicrobial , antitumor , anti-inflammatory , and antiviral properties. The presence of the thiadiazole ring is crucial for these activities, making it a valuable scaffold for drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various cancer cell lines:

  • Cytotoxicity Studies : A review indicated that several thiadiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines such as HEPG2 (liver), HeLa (cervical), and SW1116 (colon) with EC50 values ranging from 10.28 µg/mL to 12.57 µM .
  • Mechanism of Action : The anticancer activity is often linked to their ability to inhibit focal adhesion kinase (FAK), which plays a critical role in cancer cell proliferation and survival. Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Case Studies

CompoundCell LineEC50 ValueNotes
Compound 18HEPG210.28 µg/mLMost potent among tested derivatives
Compound 23Multiple (T47D, HT-29)12.57 ± 0.6 µMGood antiproliferative activity without toxicity to normal cells
Compound 21SK-MEL-24.27 µg/mLSignificant inhibition of skin cancer cell growth

Antimicrobial Properties

In addition to anticancer effects, thiadiazole derivatives have shown notable antimicrobial activity:

  • Bacterial Inhibition : Compounds derived from the thiadiazole framework have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, some derivatives exhibited MIC values as low as 62.5 μg/mL against Staphylococcus aureus .
  • Fungal Activity : Certain thiadiazole derivatives have also demonstrated antifungal activity against species like Candida albicans and Aspergillus niger, with inhibition rates up to 66% compared to standard antifungals .

Summary of Antimicrobial Activity

CompoundTarget OrganismMIC ValueActivity
Compound 8dA. niger32–42 μg/mLSignificant antifungal activity
Compound 19S. aureus62.5 μg/mLModerate antibacterial activity

Properties

IUPAC Name

ethyl 2-[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S3/c1-3-28-18(27)14-11-6-4-8-13(11)31-17(14)21-15(25)10(2)30-20-24-23-19(32-20)22-16(26)12-7-5-9-29-12/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGMEQBWLJVZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401101087
Record name Ethyl 2-[[2-[[5-[(2-furanylcarbonyl)amino]-1,3,4-thiadiazol-2-yl]thio]-1-oxopropyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477580-24-8
Record name Ethyl 2-[[2-[[5-[(2-furanylcarbonyl)amino]-1,3,4-thiadiazol-2-yl]thio]-1-oxopropyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477580-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[2-[[5-[(2-furanylcarbonyl)amino]-1,3,4-thiadiazol-2-yl]thio]-1-oxopropyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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